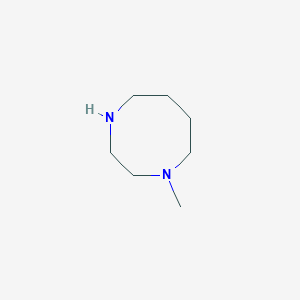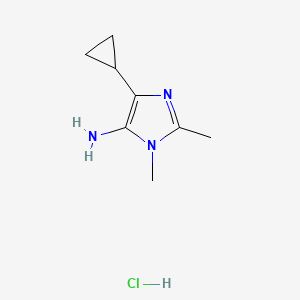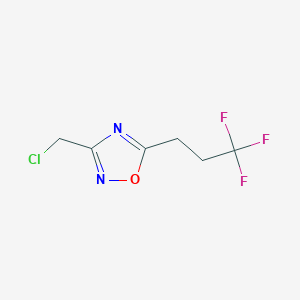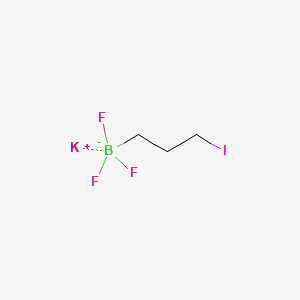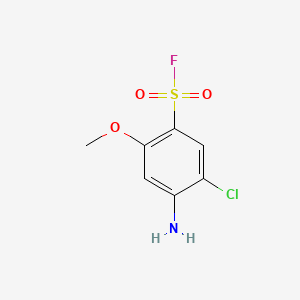
4-Amino-5-chloro-2-methoxybenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-chloro-2-methoxybenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of an amino group, a chloro group, a methoxy group, and a sulfonyl fluoride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-2-methoxybenzene-1-sulfonyl fluoride typically involves multiple steps. One common method involves the electrophilic aromatic substitution of a benzene derivative. The process may include the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of a chloro group.
Methoxylation: Introduction of a methoxy group.
Sulfonylation: Introduction of a sulfonyl fluoride group.
Each of these steps requires specific reagents and conditions, such as the use of nitric acid for nitration, hydrogen gas for reduction, chlorine gas for halogenation, methanol for methoxylation, and sulfuryl fluoride for sulfonylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-chloro-2-methoxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The sulfonyl fluoride group can be a site for nucleophilic attack, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, and the methoxy group can be demethylated under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like amines or alcohols under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfonamides, and various oxidized or reduced forms of the original compound .
Aplicaciones Científicas De Investigación
4-Amino-5-chloro-2-methoxybenzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Amino-5-chloro-2-methoxybenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl fluoride group.
2-Amino-5-chlorobenzophenone: Contains an amino and chloro group but lacks the methoxy and sulfonyl fluoride groups.
4-Amino-2-methoxybenzene-1-sulfonyl fluoride: Lacks the chloro group present in 4-Amino-5-chloro-2-methoxybenzene-1-sulfonyl fluoride
Uniqueness
This compound is unique due to the combination of functional groups attached to the benzene ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H7ClFNO3S |
|---|---|
Peso molecular |
239.65 g/mol |
Nombre IUPAC |
4-amino-5-chloro-2-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H7ClFNO3S/c1-13-6-3-5(10)4(8)2-7(6)14(9,11)12/h2-3H,10H2,1H3 |
Clave InChI |
UWJJJUOICPJGDP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)N)Cl)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



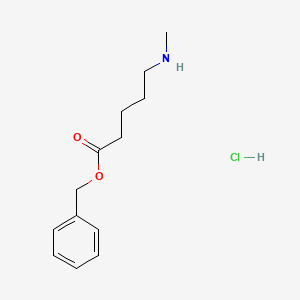
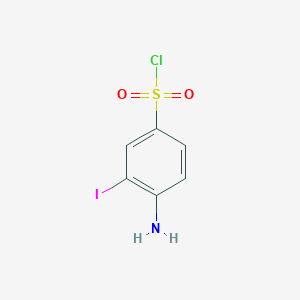
![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)
![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)


